REACTION_CXSMILES
|
P(=O)(O)(O)O.[ClH:6].N[C:8]1[C:9]([CH3:19])=[N:10][S:11][C:12]=1[O:13][CH2:14][C:15]([F:18])([F:17])[F:16].N([O-])=O.[Na+].[S:24](=[O:26])=[O:25]>C(O)(=O)C>[CH3:19][C:9]1[C:8]([S:24]([Cl:6])(=[O:26])=[O:25])=[C:12]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[S:11][N:10]=1 |f:3.4|
|
Name
|
aqueous solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
cuprous chloride
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-amino-3-methyl-5-(2,2,2-trifluoroethoxy)isothiazole
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NSC1OCC(F)(F)F)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The resulted solution was stirred at -5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the above step (2)
|
Type
|
ADDITION
|
Details
|
was added dropwise to the above mixture at -20° to -10° C
|
Type
|
STIRRING
|
Details
|
the resulted solution was stirred
|
Type
|
CUSTOM
|
Details
|
reacted at 0° to 5° C. for an hour
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ice-cold water
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extracted layer was sufficiently washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was subjected to distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC(=C1S(=O)(=O)Cl)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |